![molecular formula C7H7N3O4 B11080575 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate](/img/structure/B11080575.png)
3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate typically involves the reaction of 2,5-dioxopyrrolidin-1-ylmethyl chloride with an oxadiazole precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace the oxadiazole ring’s substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction can produce reduced forms of the compound with altered electronic properties[5][5].
Scientific Research Applications
Chemistry
In chemistry, 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with various biomolecules makes it useful in studying enzyme mechanisms and protein-ligand interactions .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced durability and functionality .
Mechanism of Action
The mechanism of action of 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to various biochemical effects. The oxadiazole ring plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzonitrile: Similar in structure but with a benzonitrile group instead of an oxadiazole ring.
1-[(2,5-Dioxopyrrolidin-1-yl)(phenyl)methyl]thiourea: Contains a thiourea group, offering different reactivity and applications.
Uniqueness
What sets 3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate apart is its oxadiazole ring, which imparts unique stability and reactivity. This makes it particularly valuable in applications requiring robust and versatile chemical intermediates .
Properties
Molecular Formula |
C7H7N3O4 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
3-[(2,5-dioxopyrrolidin-1-yl)methyl]oxadiazol-3-ium-5-olate |
InChI |
InChI=1S/C7H7N3O4/c11-5-1-2-6(12)10(5)4-9-3-7(13)14-8-9/h3H,1-2,4H2 |
InChI Key |
FCQZBWOXFQGGSN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C[N+]2=NOC(=C2)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


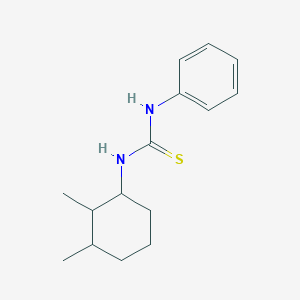
![4-({[(2E)-3-butyl-2-(butylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11080504.png)
![N-{2-[(butylcarbamoyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-4-methoxybenzamide](/img/structure/B11080505.png)
![6'-(Allyloxy)-4A'-[2,4-bis(allyloxy)phenyl]-1',2',3',4',4A',9A'-hexahydrospiro[cyclohexane-1,9'-xanthene]](/img/structure/B11080508.png)
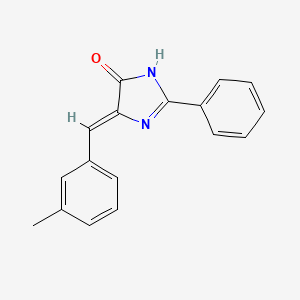
![3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11080513.png)
![4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11080527.png)
![3-Chloro-3-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B11080538.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B11080544.png)
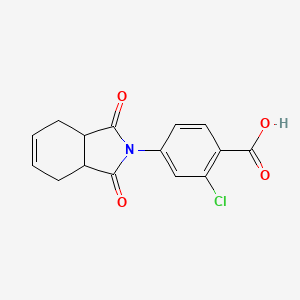
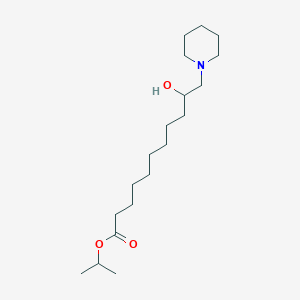
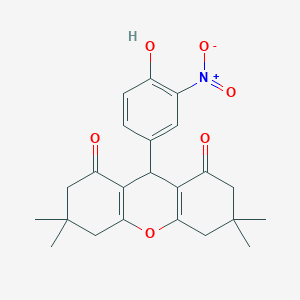
![N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080564.png)
![Benzoimidazol-1-yl-[4-(4-chloro-benzyloxy)-3-methoxy-phenyl]-methanone](/img/structure/B11080566.png)
